Acitretin - 55079-83-9

Acitretin

Catalog Number: EVT-257397
CAS Number: 55079-83-9
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acitretin is a synthetic retinoid, specifically a second-generation monoaromatic retinoid. [] It acts as the active metabolite of etretinate, its prodrug. [] In scientific research, acitretin serves as a valuable tool for investigating cellular processes, particularly those related to keratinization and cell differentiation. [, ]

Future Directions
  • Drug Delivery Systems: Exploring novel drug delivery systems, such as niosomes, could enhance the efficacy and safety of acitretin by improving its targeting and reducing potential side effects. []
  • Personalized Therapy: Investigating the role of genetic variations, like SNPs in inflammatory cytokines, could help identify potential biomarkers to predict response to acitretin therapy and enable personalized treatment strategies. []
  • Combination Therapies: Research on combining acitretin with other therapies, such as TNF-α biologics, could lead to improved treatment outcomes, particularly for conditions like psoriasis, where combination therapy is becoming increasingly relevant. []

Etretinate

    Compound Description: Etretinate is a first-generation synthetic aromatic retinoid. It is the ethyl ester of acitretin and acts as a prodrug, being metabolized to acitretin in the body. Like acitretin, it binds to retinoic acid receptors and exhibits therapeutic effects in psoriasis by influencing keratinocyte proliferation and differentiation. [, ]

13-cis-Acitretin (Ro 13-7652)

    Compound Description: 13-cis-Acitretin is the primary metabolite of acitretin, formed through isomerization. While it exhibits biological activity in some contexts, its potency and specific contributions to the overall therapeutic effect of acitretin are not fully elucidated. [, ]

    Relevance: As the major metabolite of acitretin, 13-cis-Acitretin represents a key component of the drug's pharmacokinetic profile. Understanding its distribution, activity, and potential contribution to both therapeutic and adverse effects is crucial for the optimal use of acitretin. [, ]

Alitretinoin

    Compound Description: Alitretinoin is another synthetic retinoid, distinct from acitretin in its chemical structure and receptor binding profile. It acts as a pan-agonist, activating both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Alitretinoin is primarily indicated for chronic hand eczema and has shown efficacy in oral lichen planus, even in cases where acitretin therapy was unsuccessful. []

    Relevance: Although structurally different from acitretin, alitretinoin shares its therapeutic application in certain dermatological conditions. The contrasting receptor binding profiles and clinical observations suggest potential differences in efficacy and side effect profiles between these two retinoids, making alitretinoin a valuable alternative for patients unresponsive to or intolerant of acitretin. [, ]

Glucoseamido Acitretin

    Compound Description: Glucoseamido acitretin is a synthetic, water-soluble derivative of acitretin. It has shown biological activity in the cornea and conjunctiva, restoring normal corneal epithelium in vitamin A-deficient rats and inhibiting the proliferation of conjunctival fibroblasts in vitro. []

    Relevance: As a water-soluble derivative, Glucoseamido Acitretin offers a potentially advantageous pharmacokinetic profile for topical ophthalmic applications compared to the lipophilic nature of acitretin. []

Glucuronamido Acitretin

    Compound Description: Glucuronamido acitretin is another water-soluble synthetic analog of acitretin. Similar to glucoseamido acitretin, it demonstrates biological activity in the eye, reversing corneal keratinization and inhibiting conjunctival fibroblast proliferation in vitro. []

    Relevance: Like glucoseamido acitretin, glucuronamido acitretin presents a promising profile for topical ocular administration due to its enhanced water solubility compared to acitretin. []

Overview

Acitretin is a synthetic retinoid, primarily used for the treatment of severe psoriasis and other skin disorders. It is a metabolite of etretinate and belongs to the second generation of retinoids. Acitretin exhibits anti-inflammatory and anti-proliferative properties, making it effective in normalizing keratinocyte differentiation in the epithelium. It is known for its relatively high water solubility compared to other retinoids and has minimal accumulation in adipose tissue, which contributes to its pharmacokinetic profile .

Source and Classification

Acitretin is classified as a member of the retinoid drug class, which includes compounds derived from vitamin A. The compound was developed in the 1970s and is recognized as the sole FDA-approved systemic retinoid for treating psoriasis. Its structural formula includes a lipophilic head group essential for its activity at retinoic acid receptors, specifically targeting retinoic acid receptors and retinoid X receptors .

Classification of Retinoids

  • First-generation: Tretinoin, isotretinoin, alitretinoin
  • Second-generation: Etretinate, acitretin
  • Third-generation: Adapalene, tazarotene, bexarotene
Synthesis Analysis

Acitretin can be synthesized through various methods that typically involve the reaction of specific starting materials under controlled conditions.

Common Synthesis Methods

  1. Starting Materials: The synthesis often begins with aryl-substituted pentadienals or aromatic aldehydes.
  2. Reagents Used: Various reagents such as sodium hydroxide or other bases may be involved in the reaction process.
  3. Key Steps:
    • The reaction of starting materials with diesters or anhydrides to form dicarboxylic acids.
    • Isomerization processes to convert intermediates into acitretin.
    • Utilization of coupling agents like PyBrOP for amide bond formation .

Technical Details

  • The synthesis can yield different isomers, including the 13-cis isomer of acitretin.
  • Advanced methods include solid-phase synthesis techniques that enhance yields and purity .
Molecular Structure Analysis

Acitretin has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

Structural Data

  • Molecular Formula: C21H28O3
  • Molecular Weight: 328.45 g/mol
  • Structural Features:
    • A planar all-trans configuration.
    • A terminal carboxylic acid group which is crucial for receptor binding.
    • Lipophilic aromatic rings that enhance interaction with biological membranes .
Chemical Reactions Analysis

Acitretin undergoes various chemical reactions that are essential for its pharmacological activity.

Key Reactions

  1. Isomerization: Acitretin can convert to its cis-isomer through exposure to light or heat.
  2. Metabolism: In the body, acitretin primarily undergoes conjugation and elimination via bile and urine as beta-glucuronide derivatives .
  3. Formation of Metabolites: Acitretin can revert to etretinate when combined with alcohol, illustrating its dynamic metabolic pathways .
Mechanism of Action

The mechanism through which acitretin exerts its effects involves several biochemical processes:

  1. Binding to Receptors: Acitretin binds to cytosolic retinoic acid-binding proteins, facilitating transport to the nucleus where it interacts with nuclear receptors.
  2. Transcription Regulation: Upon binding to retinoic acid receptors and retinoid X receptors, acitretin influences gene transcription by forming heterodimers that regulate gene expression related to cell growth and differentiation .
  3. Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines, thus reducing inflammation associated with skin conditions like psoriasis .
Physical and Chemical Properties Analysis

Acitretin possesses distinct physical and chemical properties that influence its therapeutic use.

Physical Properties

  • Appearance: Typically presented as a yellow crystalline powder.
  • Solubility: Highly soluble in organic solvents; moderate solubility in water enhances bioavailability.

Chemical Properties

  • Stability: Sensitive to light; stability can be affected by environmental factors.
  • pH Sensitivity: Exhibits stability within a specific pH range but may degrade outside this range.
Applications

Acitretin's primary application lies in dermatology, particularly for treating severe cases of psoriasis. Its effectiveness extends beyond psoriasis as it is also utilized in managing other skin disorders such as:

  • Chronic eczema
  • Keratosis follicularis
  • Acne vulgaris (off-label use)

In addition to dermatological applications, ongoing research investigates its potential roles in cancer treatment due to its antiproliferative properties .

Historical Evolution and Development of Acitretin

Retinoid Drug Class: From First-Generation to Second-Generation Derivatives

The development of acitretin is intrinsically linked to the evolution of the retinoid drug class, which comprises natural and synthetic compounds structurally or functionally related to vitamin A. Retinoids are categorized into generations based on molecular structure and receptor selectivity:

  • First-generation retinoids include natural compounds like retinol, retinaldehyde, and tretinoin (all-trans retinoic acid), along with early synthetic modifications such as isotretinoin (13-cis-retinoic acid) and alitretinoin (9-cis retinoic acid). These primarily functioned as broad-spectrum agents influencing cellular differentiation, proliferation, and immune regulation but lacked receptor specificity [1] [5].
  • Second-generation retinoids emerged from efforts to optimize therapeutic profiles through aromatic substitutions. Etretinate (Tegison), synthesized in 1972, featured a trimethylmethoxyphenyl group replacing the cyclic end of vitamin A. While effective for psoriasis, etretinate's high lipophilicity led to extensive adipose tissue accumulation and a prolonged elimination half-life (~120 days), posing significant teratogenic risks [1] [3].
  • Acitretin as the successor: Developed as the active carboxylic acid metabolite of etretinate, acitretin offered improved pharmacokinetics. Its reduced molecular weight and higher water solubility minimized adipose deposition, lowering the half-life to 49 hours. This positioned acitretin as a safer second-generation alternative, retaining therapeutic efficacy while addressing key liabilities of its predecessor [1] [8].

Table 1: Evolution of Retinoid Generations

GenerationKey CompoundsStructural FeaturesPrimary Therapeutic Use
FirstTretinoin, IsotretinoinNatural vitamin A analogsAcne, promyelocytic leukemia
SecondAcitretin, EtretinateAromatic ring modifications (e.g., trimethylmethoxyphenyl)Psoriasis, keratinization disorders
ThirdAdapalene, TazaroteneReceptor-selective polyaromatic designAcne, psoriasis
FourthTrifaroteneExtreme RAR-γ selectivityAcne, ichthyosis

Pharmacological Rationale for Acitretin as a Metabolite of Etretinate

The development of acitretin was driven by a clear pharmacological rationale centered on overcoming etretinate's metabolic limitations:

  • Metabolic activation: Etretinate undergoes enzymatic hydrolysis in vivo to form acitretin, identified as the primary therapeutically active species. This conversion occurs rapidly in humans, rendering acitretin the effector molecule responsible for etretinate's clinical activity [1] [8].
  • Pharmacokinetic advantages: Acitretin's relatively hydrophilic structure reduces adipose tissue accumulation, shortening its half-life to 49 hours compared to etretinate's 120 days. This minimizes long-term teratogenic potential post-discontinuation. Linear absorption kinetics (dose range: 25–100 mg) and >99.9% plasma protein binding ensure predictable bioavailability when administered with food [1] [8].
  • Reverse metabolism risk: A critical discovery revealed that concurrent alcohol consumption induces reverse metabolism, where acitretin re-esterifies to etretinate. This reaction, catalyzed by hepatic transesterases, regenerates the lipophilic parent compound, extending teratogenic risk to 3 years post-treatment. This underpinned strict alcohol contraindications in prescribing guidelines [3] [8].

Table 2: Key Pharmacokinetic Differences: Etretinate vs. Acitretin

ParameterEtretinateAcitretinClinical Significance
BioavailabilityVariable (fat-dependent)~72% (dose-linear)Predictable dosing with acitretin
Half-life120 days49 hoursReduced post-treatment risk with acitretin
MetabolitesAcitretin (active)Isoacitretin, glucuronidesAcitretin avoids prodrug variability
Alcohol interactionNot applicableReverse esterification to etretinateMandates alcohol avoidance during/acitretin therapy

Regulatory Milestones in FDA and Global Approval Processes

Acitretin's regulatory pathway reflected evolving insights into retinoid safety and metabolism:

  • FDA approval (1996): Acitretin received approval for severe plaque psoriasis, generalized pustular psoriasis, and erythrodermic psoriasis. It was designated the only systemic retinoid with FDA endorsement for monotherapy in psoriasis, supported by trials showing 70–80% of patients achieving significant improvement. Approval mandated a black box warning for teratogenicity and establishment of the Take a Pledge Against Pregnancy (TAPP) risk management program [1] [8].
  • EMA variations: The European Medicines Agency (EMA) authorized acitretin (Neotigason®) earlier (1991) but enforced stricter post-therapy contraception durations (3 years vs. 3 years in the US) due to etretinate re-formation concerns. EMA also emphasized vigilance for hepatotoxicity and dyslipidemia [3] [10].
  • Global adaptations:
  • Australia's Therapeutic Goods Administration (TGA) classified acitretin as Category X (high fetal risk), requiring pregnancy testing and dual contraception [3].
  • Brazil categorized it under Class C2 (restricted retinoids), mirroring US/European controls [3].
  • Japan required additional data on pharmacokinetics in Asian populations due to genetic polymorphisms in alcohol-metabolizing enzymes influencing etretinate re-formation risk [8].
  • Post-marketing surveillance: Regulatory agencies mandated registries for pregnancy exposures (e.g., iPLEDGE modifications). By 2000, acitretin's approval was expanded to include combination therapy with UVB/PUVA phototherapy, reflecting real-world efficacy data [1] [8].

Table 3: Global Regulatory Milestones for Acitretin

YearRegion/AgencyMilestoneKey Restrictions
1991Europe (EMA)Approved as Neotigason®3-year post-therapy contraception; liver monitoring
1996USA (FDA)Approved as Soriatane® for psoriasisBoxed warning for teratogenicity; TAPP program
1998Australia (TGA)Category X ratingMandatory pregnancy prevention protocols
2000FDA/EMAExpanded label: UV/PUVA combination therapyRequired reduction of UV dose by 30–50%
2003GlobalHarmonization of alcohol contraindicationsAvoidance during and 2 months post-therapy

Note: All listed compounds are retinoids/vitamin A derivatives.

Properties

CAS Number

55079-83-9

Product Name

Acitretin

IUPAC Name

(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+

InChI Key

IHUNBGSDBOWDMA-AQFIFDHZSA-N

SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC

Solubility

Practically insoluble in water (<0.1 mg/100 mg)
Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane
4.78e-04 g/L

Synonyms

13-cis-Acitretin
Acitretin
Acitretin, (Z,E,E,E)-Isomer
Etretin
Isoacitretin
Isoetretin
Neotigason
Ro 10-1670
Ro 101670
Ro 13-7652
Ro 137652
Ro-10-1670
Ro-13-7652
Ro101670
Ro137652
Soriatane

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.